Cas no 2029824-88-0 (1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde)

1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde
- EN300-1621882
- 2029824-88-0
-
- インチ: 1S/C12H20O/c13-10-12(7-3-8-12)9-6-11-4-1-2-5-11/h10-11H,1-9H2
- InChIKey: IEVVWIFGSXHTFX-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CCC1)CCC1CCCC1
計算された属性
- せいみつぶんしりょう: 180.151415257g/mol
- どういたいしつりょう: 180.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1Ų
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621882-10.0g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1621882-0.5g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1621882-50mg |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1621882-2500mg |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1621882-5000mg |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1621882-1.0g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1621882-0.1g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1621882-0.25g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1621882-5.0g |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1621882-500mg |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde |
2029824-88-0 | 500mg |
$1221.0 | 2023-09-22 |
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
1-(2-cyclopentylethyl)cyclobutane-1-carbaldehydeに関する追加情報
1-(2-Cyclopentylethyl)cyclobutane-1-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 2029824-88-0, known as 1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde, is a unique organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its cyclopentyl and cyclobutane structural motifs, which contribute to its intriguing chemical properties and potential applications.
Recent studies have highlighted the significance of cyclopentyl-containing compounds in drug discovery and synthetic chemistry. The cyclobutane ring, a four-membered cyclic structure, is known for its strain energy, which can be harnessed in various chemical reactions to form complex molecules. The presence of the aldehyde group in this compound further enhances its reactivity, making it a valuable precursor in organic synthesis.
One of the most notable applications of 1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde is in the synthesis of bioactive compounds. Researchers have explored its use as an intermediate in the construction of pharmacologically relevant molecules, leveraging its strained ring system to induce specific stereochemical outcomes. For instance, recent advancements in asymmetric catalysis have demonstrated how this compound can be employed to synthesize enantioselective products with high efficiency.
In addition to its role in drug discovery, this compound has also found applications in polymer chemistry. The cyclopentyl group imparts unique mechanical properties to polymers, making them suitable for high-performance materials. Recent studies have shown that incorporating this compound into polymer backbones can enhance thermal stability and mechanical strength, opening new avenues for its use in advanced materials.
The synthesis of 1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde involves a series of carefully designed reactions that highlight the versatility of modern organic chemistry techniques. Key steps include the formation of the cyclopentyl ethyl group through Friedel-Crafts alkylation and the subsequent construction of the cyclobutane ring via ring-closing metathesis. These methods not only underscore the importance of transition metal catalysts but also demonstrate how strained ring systems can be effectively synthesized under mild conditions.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of such compounds. Recent research has focused on evaluating their persistence in aquatic environments and their potential impact on microbial communities. These studies are crucial for ensuring the sustainable use of such compounds in industrial applications.
In conclusion, 1-(2-cyclopentylethyl)cyclobutane-1-carbaldehyde stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile reactivity make it a valuable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an even greater role in advancing chemical science.
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